molecular formula C22H28N2O3S2 B1609065 Oxyprothepin 5,8-disulfide CAS No. 41931-98-0

Oxyprothepin 5,8-disulfide

Cat. No. B1609065
CAS RN: 41931-98-0
M. Wt: 432.6 g/mol
InChI Key: WARRSOBQHUTGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyprothepin 5,8-disulfide is a chemical compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.60 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of disulfides like this compound often involves the oxidative coupling of thiols . This process can be facilitated by various oxidants, leading to the formation of disulfides. One of the main strategies in the synthesis of disulfides is the oxidative coupling of thiols . Molecular oxygen is most commonly used as the highly atom-economical, non-toxic, and abundant oxidant for the oxidative coupling of thiols .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using mass spectrometry (MS) techniques . MS with soft ionization sources developed for biomolecules serves as an alternative option for disulfide bond analysis . The formation of one disulfide bond results in a 2-Da reduction of molecular weight, which can be distinguished by most mass spectrometers .


Chemical Reactions Analysis

Disulfides are frequently found in pharmaceuticals, natural products, and biologically active molecules . They are applied as vulcanizers, efficacious agents in the folding and stabilization of proteins, in the design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis . Due to the easy interconversion between thiols and disulfides and the higher stability of the latter, disulfides are often employed as sources of thiols .

Mechanism of Action

While the exact mechanism of action for Oxyprothepin 5,8-disulfide is not known, we can infer from similar compounds that it may involve the blocking of the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism . This causes an accumulation of acetaldehyde in the blood, producing highly unpleasant symptoms .

Safety and Hazards

The safety data sheet for Oxyprothepin 5,8-disulfide can be found on ChemicalBook . It is advised that this compound is used only for research and development purposes and not for medicinal, household, or other uses .

properties

IUPAC Name

3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S2/c1-28(26)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)29(22)27)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARRSOBQHUTGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3CC2N4CCN(CC4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962069
Record name 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41931-98-0
Record name 1-Piperazinepropanol, 4-(10,11-dihydro-8-(methylsulfinyl)dibenzo(b,f)thiepin-10-yl)-, S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-[4-(3-Hydroxypropyl)piperazin-1-yl]-2-(methanesulfinyl)-10,11-dihydro-5H-5lambda~4~-dibenzo[b,f]thiepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyprothepin 5,8-disulfide
Reactant of Route 2
Reactant of Route 2
Oxyprothepin 5,8-disulfide
Reactant of Route 3
Reactant of Route 3
Oxyprothepin 5,8-disulfide
Reactant of Route 4
Oxyprothepin 5,8-disulfide
Reactant of Route 5
Reactant of Route 5
Oxyprothepin 5,8-disulfide
Reactant of Route 6
Reactant of Route 6
Oxyprothepin 5,8-disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.